![molecular formula C13H17NO2 B1318635 3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid CAS No. 946676-66-0](/img/structure/B1318635.png)
3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid, also known as DMPBA, is a synthetic organic acid that has been studied for its use in scientific research. DMPBA is a derivative of benzoic acid and has a pyrrolidine ring attached to the carboxylic acid group. The pyrrolidine ring is composed of five carbon atoms and is a cyclic amine. DMPBA is a colorless solid that is insoluble in water and is used in a variety of scientific research applications.
Scientific Research Applications
Antibacterial and Antitubercular Agents
3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid derivatives have been synthesized as potential antibacterial and antitubercular agents. Studies have shown that these compounds demonstrate good antibacterial and antitubercular activities, particularly against Mycobacterium tuberculosis (Joshi et al., 2008), (Joshi et al., 2017), (Joshi et al., 2012).
Material Science Applications
A derivative of this compound, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, exhibits controlled fluorescence in the solid state, making it a potential candidate for temperature monitoring devices in a specific temperature range (Han et al., 2013).
Crystallography
In the field of crystallography, benzoic acid–pyrrolidin-1-ium-2-carboxylate, related to the compound , has been utilized to grow non-centrosymmetric crystals. These crystals display interesting structural properties, such as hydrogen-bonded networks (Chesna et al., 2017).
Medicinal Chemistry
In medicinal chemistry, a derivative of this acid has been developed as a potential therapeutic agent for Idiopathic Pulmonary Fibrosis, currently undergoing clinical trials (Anderson et al., 2016). Also, it has been used in the synthesis of new heterocyclic hybrids, which show antimicrobial and cytotoxic activity (Joshi et al., 2013).
Biochemical Research
The derivatives of 3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid have been noted as EPH-Ephrin antagonists in biochemical research, although their efficacy and stability in this context are subjects of debate (Lodola et al., 2014).
Biotechnology
In biotechnology, a derivative improved monoclonal antibody production in Chinese hamster ovary cell cultures, which is significant for pharmaceutical manufacturing (Aki et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid are the Histamine H3 and H4 receptors . The Histamine H3 receptor (H3R) is predominantly expressed in the central nervous system and is considered a therapeutic target for neurological disorders . The Histamine H4 receptor (H4R) is predominantly expressed on immune cells and is linked to inflammatory disorders .
Mode of Action
The compound interacts with its targets, the Histamine H3 and H4 receptors, on intact cells . The binding of the compound to these receptors is detected using a novel bioluminescence resonance energy transfer (BRET) method . This method allows for the real-time tracking of ligand binding on intact cells, providing results that might better reflect in vivo conditions .
Biochemical Pathways
It is known that histamine h3 and h4 receptors play a crucial role in various biochemical pathways related to neurological and inflammatory disorders .
Result of Action
The interaction of the compound with the histamine h3 and h4 receptors suggests potential therapeutic effects in neurological and inflammatory disorders .
properties
IUPAC Name |
3-(2,5-dimethylpyrrolidin-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-6-7-10(2)14(9)12-5-3-4-11(8-12)13(15)16/h3-5,8-10H,6-7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUBTHYGOWUUDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C2=CC=CC(=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.